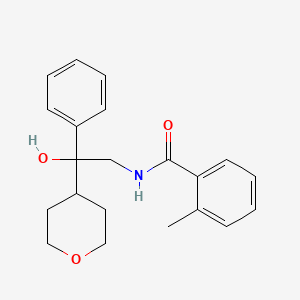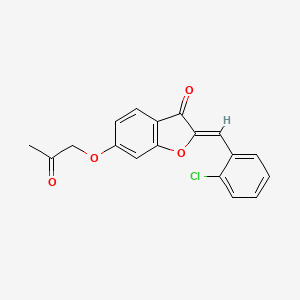
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as CBO-PVC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is not fully understood. However, studies have suggested that (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can induce apoptosis, inhibit cell proliferation, and reduce the invasion and migration of cancer cells. (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress markers in cells and animal models.
実験室実験の利点と制限
One advantage of using (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. Additionally, (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibits low toxicity in cells and animals, making it a safe compound for use in experiments. However, one limitation of using (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is its limited stability in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
Future research on (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one could focus on its potential applications in other diseases, such as cardiovascular and metabolic disorders. Additionally, further studies could investigate the optimal dosage and administration route of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one for therapeutic use. The development of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one derivatives with improved stability and efficacy could also be explored. Finally, the use of (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one in combination with other drugs or therapies could be investigated to enhance its therapeutic effects.
In conclusion, (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a promising chemical compound with potential therapeutic applications in various diseases. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a valuable compound for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic use.
合成法
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can be synthesized through the condensation reaction between 2-chlorobenzaldehyde and 6-(2-oxopropoxy)benzofuran-3(2H)-one in the presence of a base catalyst. The resulting product is a yellow crystalline powder with a melting point of 220-222°C.
科学的研究の応用
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibits anti-tumor activity in several cancer cell lines, including breast, lung, and liver cancer cells. Additionally, (Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been found to possess anti-inflammatory and neuroprotective properties.
特性
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-11(20)10-22-13-6-7-14-16(9-13)23-17(18(14)21)8-12-4-2-3-5-15(12)19/h2-9H,10H2,1H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFZZWYITYTNFP-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)
![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)
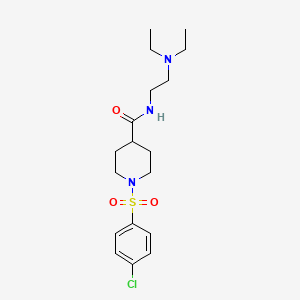

![methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2555888.png)
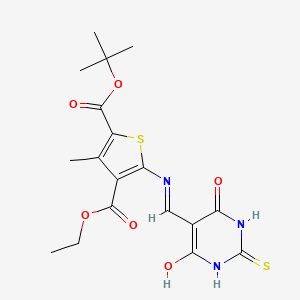
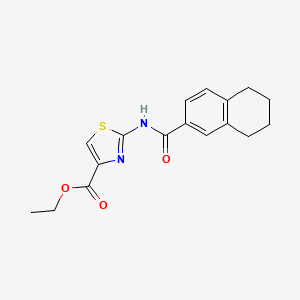
![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)
![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)
![ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2555897.png)
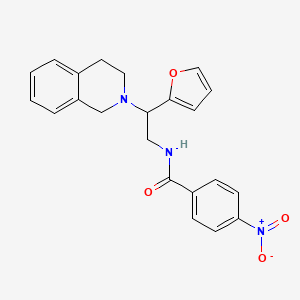
![4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride](/img/structure/B2555899.png)
